molecular formula C14H18N2O B14549176 4-(2,3-Dimethyl-1H-indol-1-yl)butanamide CAS No. 61921-88-8

4-(2,3-Dimethyl-1H-indol-1-yl)butanamide

Cat. No.: B14549176
CAS No.: 61921-88-8
M. Wt: 230.31 g/mol
InChI Key: PJVCUVMHZSXJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-Dimethyl-1H-indol-1-yl)butanamide is a synthetic indole derivative characterized by a substituted indole core with methyl groups at the 2- and 3-positions and a butanamide side chain at the 1-position. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules, including neurotransmitters and enzyme inhibitors. The presence of dimethyl groups on the indole ring may influence steric and electronic properties, while the butanamide moiety could enhance solubility or metabolic stability compared to ester-containing analogs .

Properties

CAS No.

61921-88-8

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

4-(2,3-dimethylindol-1-yl)butanamide

InChI

InChI=1S/C14H18N2O/c1-10-11(2)16(9-5-8-14(15)17)13-7-4-3-6-12(10)13/h3-4,6-7H,5,8-9H2,1-2H3,(H2,15,17)

InChI Key

PJVCUVMHZSXJKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CCCC(=O)N)C

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds for Comparison

Compound Name Core Structure Substituents Biological Activity/Properties Reference
4-(1H-Indol-3-yl)butanoate ester derivatives Indole Ester group at 1-position Antioxidant activity (hypothesized)
3-Hydroxy-2-phenyl-2,3-dihydro-1H-benzo[e]isoindol-1-one Benzoisoindolone Hydroxyl and phenyl groups Synthetic intermediate
Dimethylaminoethyl-substituted indoles Indole Dimethylaminoethyl side chains Unreported (structural complexity)

Analysis

Ester vs. Amide Functional Groups The butanamide group in the target compound contrasts with the ester group in "[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate" . The ester analogs in demonstrated antioxidant properties, suggesting that the target compound’s amide group could be modified to explore similar activities .

Comparison with Dimethylaminoethyl Derivatives describes indoles with dimethylaminoethyl side chains, which are bulkier and more polar than the butanamide group. These substituents may enhance solubility in aqueous media but could also limit blood-brain barrier penetration .

Hypothetical Pharmacological Implications

While direct activity data for 4-(2,3-Dimethyl-1H-indol-1-yl)butanamide are unavailable, structural parallels suggest:

  • Antioxidant Potential: Indole derivatives with electron-donating groups (e.g., hydroxyimino in ) show radical-scavenging activity. The dimethyl groups in the target compound may alter redox properties .
  • Receptor Targeting: The indole core is common in serotonin receptor ligands. The butanamide chain could mimic endogenous amides (e.g., fatty acid amides), hinting at neuromodulatory roles.

Notes

  • Limitations : The analysis relies on indirect structural comparisons due to scarce direct data.
  • Methodological Consistency : SHELX-based crystallography () ensures structural accuracy but requires high-quality crystals .
  • Synthetic Feasibility : Routes from and may require adaptation for the target compound’s synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.